molecular formula C7H9FN2 B1443420 6-fluoro-N,N-dimethylpyridin-2-amine CAS No. 909187-41-3

6-fluoro-N,N-dimethylpyridin-2-amine

Cat. No. B1443420
M. Wt: 140.16 g/mol
InChI Key: USAJMRIOONMYNR-UHFFFAOYSA-N
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Patent
US09394285B2

Procedure details

Dimethylamine hydrochloride (19.0 g, 91.2 mmol) was added to a suspension of 2,6-difluoropyridine (10.0 g, 86.9 mmol) and potassium carbonate (24.4 g, 177 mmol) in acetonitrile (100 mL). The suspension was stirred at reflux for 2 h before cooling to room temperature and filtering through a pad of celite, washing the filter cake with acetonitrile (500 mL). The filtrate was concentrated in vacuo to product desired product (11.3 g, 93% yield) as an orange oil. 1H NMR (CDCl3, 600 MHz) 5=7.33-7.66 (m, 1 H) 6.28 (dd, J=8.22, 2.35 Hz, 1 H) 6.09 (dd, J=7.63, 2.35 Hz, 1 H) 3.07 (s, 6 H); MS (FID)=140.0 (M)+.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8](F)[N:7]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[F:5][C:6]1[N:7]=[C:8]([N:3]([CH3:4])[CH3:2])[CH:9]=[CH:10][CH:11]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
10 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
24.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtering through a pad of celite
WASH
Type
WASH
Details
washing the filter cake with acetonitrile (500 mL)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.